molecular formula C13H9N3O B14893687 n-(4-Cyanophenyl)picolinamide

n-(4-Cyanophenyl)picolinamide

Cat. No.: B14893687
M. Wt: 223.23 g/mol
InChI Key: WUYINQBOZASLCM-UHFFFAOYSA-N
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Description

n-(4-Cyanophenyl)picolinamide: is an organic compound with the molecular formula C13H9N3O It is a derivative of picolinamide, where the picolinamide moiety is substituted with a 4-cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Copper Catalysts: Used in Chan–Lam coupling reactions.

    Alkyl Cyanoacetates: Used in cyanoacetylation reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: n-(4-Cyanophenyl)picolinamide is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study enzyme activities and protein interactions. It has been used in the production of 2-picolinamide through biocatalysis .

Medicine: It has been studied for its antifungal properties and its interaction with fungal enzymes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of n-(4-Cyanophenyl)picolinamide involves its interaction with specific molecular targets. For example, in antifungal applications, it targets the cytochrome bc1 complex, binding to the Qi-site and inhibiting the enzyme’s activity . This inhibition disrupts the electron transport chain, leading to the death of the fungal cells.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the cyano group, which can influence its reactivity and interaction with biological targets. This positioning can lead to different biological activities and applications compared to its analogs.

Properties

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

N-(4-cyanophenyl)pyridine-2-carboxamide

InChI

InChI=1S/C13H9N3O/c14-9-10-4-6-11(7-5-10)16-13(17)12-3-1-2-8-15-12/h1-8H,(H,16,17)

InChI Key

WUYINQBOZASLCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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